molecular formula C4F8O B105883 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane CAS No. 707-13-1

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane

Cat. No.: B105883
CAS No.: 707-13-1
M. Wt: 216.03 g/mol
InChI Key: PLDYTCVFPKKAJR-UHFFFAOYSA-N
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Description

This compound is characterized by its high density (1.71 g/cm³) and low boiling point (4ºC) . It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of the strained three-membered oxirane ring.

Mechanism of Action

Target of Action

This compound is primarily used for industrial and scientific research purposes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane . For instance, its reactivity might be influenced by the pH of the environment, and its stability could be affected by temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of perfluoroisobutylene with a suitable oxidizing agent. One common method is the epoxidation of perfluoroisobutylene using peracids or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of perfluoroisobutylene and the oxidizing agent into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with functional groups corresponding to the nucleophile used.

    Reduction: The major products are alcohols or other reduced derivatives.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-
  • 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane
  • 2,2-Bis(trifluoromethyl)oxirane

Uniqueness

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane is unique due to its high fluorine content and the presence of two trifluoromethyl groups. This gives the compound distinct chemical and physical properties, such as high reactivity and stability under certain conditions, making it valuable in various applications .

Properties

IUPAC Name

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-2(6,7)1(3(8,9)10)4(11,12)13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYTCVFPKKAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073230
Record name 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-13-1
Record name Oxirane, 2,2-difluoro-3,3-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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